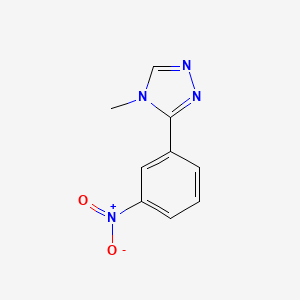
2-アミノ-4-(5,6,7,8-テトラヒドロ-2-ナフチル)チアゾール
説明
2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole is a useful research compound. Its molecular formula is C13H14N2S and its molecular weight is 230.33 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
複素環式ビルディングブロック
この化合物は、様々な有機化合物の合成における複素環式ビルディングブロックとして用いられます . 複素環式化合物は、その多様な生物活性のために医薬品化学において広く用いられています。
スルファチアゾールの前駆体
2-アミノチアゾールは、この化合物の構造アナログであり、最も初期の "スルファ剤" の一つであるスルファチアゾールの前駆体です . スルファ剤は、細菌感染症の治療に用いられる抗生物質のグループです。
甲状腺抑制剤
2-アミノチアゾールは、甲状腺機能亢進症の治療において甲状腺抑制剤として用いることができます . 甲状腺機能亢進症は、甲状腺が過剰な甲状腺ホルモンを産生する状態です。
新規誘導体の合成
この化合物は、潜在的な生物活性を有する新規誘導体の合成に用いることができます . 例えば、新規の2-アミノ-4-[3-メチル-3-(5,6,7,8-テトラヒドロ-2-ナフチル)シクロブチル]チアゾール誘導体の合成に用いられています .
鎮痛および抗炎症作用
チアゾールは、この化合物が属する化合物群であり、顕著な鎮痛および抗炎症作用を示しています . これにより、新たな鎮痛剤や抗炎症剤の開発における潜在的な応用が示唆されます。
研究開発
作用機序
Target of Action
Thiazole derivatives have been known to interact with various biological targets, such as topoisomerase ii .
Mode of Action
Some thiazole derivatives, like voreloxin, bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Result of Action
Some thiazole derivatives have shown cytotoxicity towards cancer cell lines .
生化学分析
Biochemical Properties
2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific context of the reaction. Additionally, 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole has been found to bind to certain proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways .
Cellular Effects
The effects of 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. By altering the activity of this pathway, 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole can impact cell growth and survival. Furthermore, this compound can influence gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole exerts its effects through several mechanisms. One primary mechanism is the binding interaction with biomolecules such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule. For example, the compound can inhibit the activity of certain kinases, thereby modulating signal transduction pathways. Additionally, 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole can induce changes in gene expression by binding to DNA or interacting with transcription factors, leading to alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole can result in adaptive responses in cells, such as upregulation of detoxifying enzymes. These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biological activity .
Dosage Effects in Animal Models
The effects of 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. These threshold effects underscore the need for careful dosage optimization in therapeutic applications. Studies have also shown that the compound’s efficacy and toxicity are dose-dependent, with a narrow therapeutic window .
Metabolic Pathways
2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole is involved in several metabolic pathways. It is metabolized primarily by the liver, where it undergoes phase I and phase II reactions. Enzymes such as cytochrome P450 play a crucial role in the oxidation of this compound, leading to the formation of various metabolites. These metabolites can then undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their excretion. The interaction with these metabolic enzymes can also affect the overall metabolic flux and levels of other metabolites in the body .
特性
IUPAC Name |
4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S/c14-13-15-12(8-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h5-8H,1-4H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDNQJNJCJJQEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352737 | |
| Record name | 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87999-04-0 | |
| Record name | 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole a promising candidate for enzyme inhibition?
A1: Molecular docking simulations, a computational chemistry technique, suggest that 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole exhibits strong binding affinity to human carbonic anhydrase I and II (hCA I and hCA II), as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). [] This strong binding, indicated by the estimated binding energy values, points towards its potential as an effective inhibitor of these enzymes.
Q2: What do the binding energy values tell us about the compound's inhibitory potency?
A2: The molecular docking study revealed impressive binding energies for 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole: -6.75, -7.61, -7.86, and -7.96 kcal/mol against hCA I, hCA II, AChE, and BChE, respectively. [] These negative values suggest a thermodynamically favorable interaction between the compound and the enzymes, indicating a high likelihood of inhibition. Higher negative values generally correlate with stronger binding and potentially greater inhibitory potency.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Chlorophenyl)methylideneamino]-3-phenylthiourea](/img/structure/B1298682.png)









![3-[(4-CHLOROPHENYL)SULFANYL]-4-(DIMETHYLAMINO)BUT-3-EN-2-ONE](/img/structure/B1298717.png)

![5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde](/img/structure/B1298721.png)

